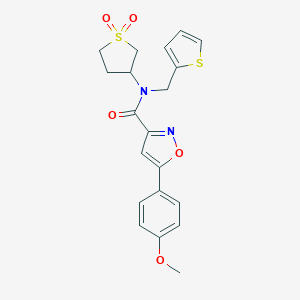
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide, commonly known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
作用机制
DMXAA exerts its anti-tumor effects through a complex mechanism of action that involves the activation of the immune system and the induction of tumor cell death. DMXAA activates the production of cytokines, which are signaling molecules that play a critical role in the immune response. These cytokines, in turn, activate immune cells such as macrophages and natural killer cells, which are responsible for attacking and destroying tumor cells. DMXAA also induces tumor cell death through the activation of a cellular pathway known as the cGAS-STING pathway.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. DMXAA activates the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which play a critical role in the immune response. DMXAA also induces the production of reactive oxygen species (ROS), which can cause oxidative damage to tumor cells. In addition, DMXAA has been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs to the tumor site.
实验室实验的优点和局限性
DMXAA has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and it has been extensively studied in preclinical models. DMXAA also has potent anti-tumor activity and has been shown to enhance the efficacy of chemotherapy and radiation therapy. However, there are also limitations to the use of DMXAA in lab experiments. DMXAA has poor solubility in water, which can make it difficult to administer in vivo. In addition, DMXAA has been shown to have variable efficacy in different tumor types, which can make it difficult to predict its effectiveness in humans.
未来方向
There are several future directions for the study of DMXAA. One area of research is the development of novel formulations of DMXAA that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of tumors to DMXAA treatment. In addition, there is ongoing research to investigate the use of DMXAA in combination with other therapies, such as immunotherapy and targeted therapy, to enhance its anti-tumor activity. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DMXAA in humans.
合成方法
DMXAA can be synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis of DMXAA typically begins with the reaction of 2-methyl-2-thiopseudourea with ethyl acetoacetate to form the intermediate 2-methyl-2-thioxo-1,3-diazinane-4-one. This intermediate is then reacted with 4-methoxybenzaldehyde and 2-thienylmethylamine to form the final product, DMXAA.
科学研究应用
DMXAA has been extensively studied for its potential use in cancer treatment. Numerous preclinical studies have shown that DMXAA has potent anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
属性
产品名称 |
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide |
|---|---|
分子式 |
C20H20N2O5S2 |
分子量 |
432.5 g/mol |
IUPAC 名称 |
N-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20N2O5S2/c1-26-16-6-4-14(5-7-16)19-11-18(21-27-19)20(23)22(12-17-3-2-9-28-17)15-8-10-29(24,25)13-15/h2-7,9,11,15H,8,10,12-13H2,1H3 |
InChI 键 |
RYUDUPSMIUTRNS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4 |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(Dimethylamino)methyl]-6-methoxyphenol](/img/structure/B257306.png)
![8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol](/img/structure/B257307.png)

![N-[2-(dimethylamino)ethyl]-4-fluorobenzamide](/img/structure/B257310.png)

![2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B257316.png)






